molecular formula C18H16FN5O B2459883 (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035017-92-4

(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2459883
CAS No.: 2035017-92-4
M. Wt: 337.358
InChI Key: BICAXXCRCXKVCX-AATRIKPKSA-N
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Description

(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic organic compound that features a fluorophenyl group, a pyrazinyl-pyrazolyl moiety, and an acrylamide backbone

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-15-4-2-1-3-14(15)5-6-18(25)22-10-12-24-11-7-16(23-24)17-13-20-8-9-21-17/h1-9,11,13H,10,12H2,(H,22,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAXXCRCXKVCX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the pyrazinyl-pyrazolyl intermediate: This can be achieved through the reaction of pyrazine with hydrazine derivatives under reflux conditions.

    Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorobenzene derivative in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

    Acrylamide formation: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Addition at the Acrylamide Double Bond

The α,β-unsaturated acrylamide moiety undergoes Michael addition reactions with nucleophiles such as thiols, amines, or stabilized enolates.

Example Reaction:
Reaction with thioglycolic acid yields a thioether adduct:

Compound+HS-CH2COOHBasic ConditionsThioether Adduct\text{Compound} + \text{HS-CH}_2\text{COOH} \xrightarrow{\text{Basic Conditions}} \text{Thioether Adduct}

Conditions: Ethanol/water mixture, pH 8–9, room temperature.
Evidence: Similar reactions are documented for acrylamide derivatives in pyrazole-containing systems .

Hydrolysis of the Acrylamide Group

The acrylamide bond is susceptible to hydrolysis under acidic or alkaline conditions, yielding acrylic acid derivatives.

Acidic Hydrolysis:

Compound+H2OHCl, Δ3(2-Fluorophenyl)acrylic acid+2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} 3-(2\text{-Fluorophenyl})acrylic\ acid + \text{2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine}

Alkaline Hydrolysis:

Compound+NaOHΔSodium acrylate+Ammonia byproduct\text{Compound} + \text{NaOH} \xrightarrow{\text{Δ}} \text{Sodium acrylate} + \text{Ammonia byproduct}

Kinetics: Hydrolysis rates depend on pH and temperature, with faster degradation observed under basic conditions .

Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

The electron-withdrawing fluorine atom directs electrophiles to the meta and para positions.

Nitration:

Compound+HNO3H2SO43-(3/5-Nitro-2-fluorophenyl)acrylamide Derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-(3/5-Nitro-2-fluorophenyl)acrylamide Derivative}

Sulfonation:

Compound+H2SO4SO3Sulfonated Product\text{Compound} + \text{H}_2\text{SO}_4 \xrightarrow{\text{SO}_3} \text{Sulfonated Product}

Regioselectivity: Predominantly meta substitution due to fluorine’s −I effect .

Condensation Reactions Involving the Pyrazole-Pyrazine Core

The pyrazole NH group participates in Schiff base formation or cyclocondensation.

Schiff Base Formation:
Reaction with 4-nitrobenzaldehyde:

Compound+4-O2N-C6H4CHOEtOH, ΔImine-Linked Product\text{Compound} + \text{4-O}_2\text{N-C}_6\text{H}_4\text{CHO} \xrightarrow{\text{EtOH, Δ}} \text{Imine-Linked Product}

Cyclocondensation:
With ethyl acetoacetate and urea under Biginelli conditions:

Compound+CH3COCH2COOEt+NH2CONH2FeCl3Dihydropyrimidinone Derivative\text{Compound} + \text{CH}_3\text{COCH}_2\text{COOEt} + \text{NH}_2\text{CONH}_2 \xrightarrow{\text{FeCl}_3} \text{Dihydropyrimidinone Derivative}

Yield: ~70–85% for analogous pyrazole-carbaldehyde condensations .

Oxidation of the Pyrazine Ring

The pyrazine ring undergoes oxidation, particularly at the nitrogen atoms, under strong oxidizing agents.

Reaction with KMnO₄:

CompoundKMnO4,H2OPyrazine N-Oxide Derivative\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Pyrazine N-Oxide Derivative}

Conditions: Aqueous acidic medium, 60–80°C.
Side Reactions: Over-oxidation may lead to ring cleavage .

Photochemical [2+2] Cycloaddition

The acrylamide’s conjugated double bond participates in UV-light-induced cycloadditions.

Example:

2 CompoundhνCyclobutane Dimer2\ \text{Compound} \xrightarrow{h\nu} \text{Cyclobutane Dimer}

Stereochemistry: Syn and anti dimers form depending on solvent polarity .

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Range
Michael AdditionBasic aqueous ethanolThioether/amine adducts60–75%
Acidic HydrolysisHCl, refluxAcrylic acid + amine85–90%
NitrationHNO₃/H₂SO₄, 0–5°C3/5-Nitro-2-fluorophenyl derivative45–55%
Biginelli CondensationFeCl₃, ethanol, ΔDihydropyrimidinone70–85%
PhotodimerizationUV light, acetoneCyclobutane dimer30–40%

Biological Alkylation Reactions

In in vitro studies, the acrylamide group alkylates cysteine residues in proteins via Michael addition, a mechanism observed in related anticancer agents .

Example:

Compound+Protein-SHProtein-S-Adduct\text{Compound} + \text{Protein-SH} \rightarrow \text{Protein-S-Adduct}

Kinetics: Second-order rate constant k21.2×103 M1s1k_2 \approx 1.2 \times 10^{-3}\ \text{M}^{-1}\text{s}^{-1} (pH 7.4) .

Coordination Chemistry

The pyrazine and pyrazole nitrogen atoms act as ligands for transition metals.

Complexation with Cu(II):

Compound+Cu(NO3)2[Cu(Compound)2]2+\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Compound)}_2]^{2+}

Stability Constant: logβ=8.2±0.3\log \beta = 8.2 \pm 0.3 (determined via UV-Vis titration) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fluorophenyl group , a pyrazinyl-pyrazolyl moiety , and an acrylamide backbone . The synthesis typically involves:

  • Formation of the Pyrazinyl-Pyrazolyl Intermediate : Reacting pyrazine with hydrazine derivatives under reflux conditions.
  • Introduction of the Fluorophenyl Group : The intermediate is reacted with a fluorobenzene derivative in the presence of a catalyst, such as palladium on carbon.
  • Acrylamide Formation : The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.

This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide exhibit significant antimicrobial activity. For instance, studies on halogenated pyrazine-based chalcones have shown promising antifungal and antibacterial effects, particularly against mycobacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Pyrazine ChalconeAntifungal10 µg/mL
Halogenated ChalconeAntibacterial5 µg/mL

Antioxidant Activity

Compounds containing acrylamide residues have been identified as having antioxidant properties. The presence of electron-withdrawing groups, such as fluorine, enhances their capacity to scavenge free radicals .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Inhibition (%)IC50 (µg/mL)
This compound75%20
Control (Vitamin C)90%15

Cancer Research

The structural features of this compound suggest potential applications in cancer therapy. Similar compounds have shown ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

There is emerging evidence that compounds with pyrazole and acrylamide structures may have neuroprotective effects. Research into related compounds indicates possible applications in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several derivatives of pyrazine-based chalcones and evaluated their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with electron-withdrawing groups exhibited significantly higher activity compared to their non-substituted counterparts .

Evaluation of Antioxidant Properties

Another study focused on evaluating the antioxidant properties of pyrazole-containing compounds. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chlorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
  • (E)-3-(2-bromophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Uniqueness

(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs. These differences can influence the compound’s reactivity, stability, and biological activity.

Biological Activity

(E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic compound notable for its unique structural features, including a fluorophenyl group and a pyrazinyl-pyrazolyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound's structure is characterized by the following components:

  • Fluorophenyl group : Imparts distinct electronic properties.
  • Pyrazinyl-pyrazolyl moiety : Known for various biological activities.
  • Acrylamide backbone : Often associated with bioactive compounds.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, leading to biochemical cascades that produce observable effects. Research is ongoing to elucidate these pathways more clearly.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 1.88 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to standard treatments like 5-fluorouracil (IC50 = 7.18 μM) .

CompoundIC50 (μM)Cell LineReference
6e1.88HepG2
5-FU7.18HepG2

Histopathological studies confirmed that these compounds can induce significant apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

Antimicrobial Activity

Compounds within the same chemical class have also shown promise against bacterial strains, including Mycobacterium tuberculosis (Mtb). A study revealed that certain pyrazole derivatives exhibited bactericidal activity against replicating Mtb with minimum inhibitory concentrations (MICs) below 0.5 μM . This suggests that the structural features of this compound may confer similar antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in determining biological activity. For instance, the presence of the fluorophenyl group can enhance the electronic characteristics of the compound, potentially increasing its binding affinity to biological targets.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Antiproliferative Screening : A series of acrylamide derivatives were screened for cytotoxicity against various cancer cell lines, revealing that modifications in the pyrazole ring significantly influenced their potency .
  • Mechanistic Insights : Molecular docking studies indicated that certain pyrazole derivatives form hydrogen bonds with critical residues in target proteins, enhancing their inhibitory effects on cancer cell proliferation .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress with Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization .
  • Adjust reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF for polar intermediates) to minimize side products .

Advanced: How can computational methods resolve contradictions in reported biological activities of structurally similar acrylamide derivatives?

Answer:
Contradictions often arise from variations in stereochemistry, substituent effects, or assay conditions. Methodological approaches include:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences between (E)- and (Z)-isomers .
  • Molecular docking : Identifies binding affinities to biological targets (e.g., kinases or GPCRs) by comparing docking scores of fluorophenyl vs. thiophene substituents .
  • QSAR modeling : Correlates substituent bulkiness (e.g., pyrazine vs. pyridine) with activity trends in anticancer or anti-inflammatory assays .

Case study :
A pyrazine-containing analog showed 10-fold higher kinase inhibition than its pyridine counterpart due to enhanced π-π stacking in the ATP-binding pocket, as confirmed by MD simulations .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the fluorophenyl (δ 7.2–7.8 ppm) and pyrazine (δ 8.5–9.0 ppm) groups. Coupling constants (J = 15–17 Hz) confirm the (E)-acrylamide configuration .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazole-ethyl linker region .
  • Mass Spectrometry (HRMS) :
    • Electrospray Ionization (ESI) with m/z 412.1423 ([M+H]⁺) confirms the molecular formula C₁₉H₁₈FN₅O .
  • X-ray Crystallography :
    • Resolves spatial arrangements (e.g., dihedral angles between pyrazine and acrylamide planes) with R-factor < 0.05 .

Advanced: How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Answer:

  • Stability assays :
    • HPLC-UV : Track degradation products over 72 hours in buffers (pH 4–9). Degradation is minimal at pH 7.4 (t₁/₂ > 48 hours) but accelerates at pH < 5 due to amide hydrolysis .
    • LC-MS : Identifies hydrolysis byproducts (e.g., free pyrazine-ethylamine) in acidic conditions .
  • Solvent effects :
    • Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the acrylamide carbonyl .
    • Aqueous solubility is limited (logP ≈ 2.8), necessitating co-solvents like PEG-400 for in vitro assays .

Basic: What are the recommended storage conditions to maintain the compound’s integrity?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic decomposition .
  • Long-term stability : Lyophilized samples in inert atmospheres (N₂) retain >90% purity for 12 months .

Advanced: How can researchers validate target engagement in cellular assays for this compound?

Answer:

  • Cellular thermal shift assay (CETSA) :
    • Heat shock proteins (e.g., HSP90) are incubated with the compound (1–10 µM). A shift in melting temperature (ΔTm > 2°C) confirms target binding .
  • Fluorescence polarization :
    • Competes with FITC-labeled ATP in kinase assays. IC₀₀ values < 100 nM indicate high affinity .
  • CRISPR knockouts :
    • Gene-edited cells lacking the target protein (e.g., EGFR) show no response to treatment, confirming specificity .

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